SR1078
SR1078
Retinoic acid receptor-related orphan receptors α and γ (RORα and RORγ) have been demonstrated to play important roles in the regulation of metabolism, circadian rhythms, immune function, and tumorigenesis. SR 1078 is a selective agonist of RORα and RORγ that stimulates ROR transcriptional activity in HEK293 cell reporter assays at concentrations as low as 2 µM without effect at the related liver X receptors and farnesoid X receptors. At 5 µM, SR 1078 has been shown to stabilize p53 and to induce apoptosis in HepG2 cancer cells.
SR-1078 is a selective agonist of RORα and RORγ that stimulates ROR transcriptional activity in HEK293 cell reporter assays at concentrations as low as 2 µM without effect at the related liver X receptors and farnesoid X receptors. SR1078 modulates the conformation of RORγ in a biochemical assay and activates RORα and RORγ driven transcription. SR1078 stimulates expression of endogenous ROR target genes in HepG2 cells that express both RORα and RORγ. SR1078 can be utilized as a chemical tool to probe the function of these receptors both in vitro and in vivo.
SR-1078 is a selective agonist of RORα and RORγ that stimulates ROR transcriptional activity in HEK293 cell reporter assays at concentrations as low as 2 µM without effect at the related liver X receptors and farnesoid X receptors. SR1078 modulates the conformation of RORγ in a biochemical assay and activates RORα and RORγ driven transcription. SR1078 stimulates expression of endogenous ROR target genes in HepG2 cells that express both RORα and RORγ. SR1078 can be utilized as a chemical tool to probe the function of these receptors both in vitro and in vivo.
Brand Name:
Vulcanchem
CAS No.:
1246525-60-9
VCID:
VC0543767
InChI:
InChI=1S/C17H10F9NO2/c18-15(19,20)11-3-1-9(2-4-11)13(28)27-12-7-5-10(6-8-12)14(29,16(21,22)23)17(24,25)26/h1-8,29H,(H,27,28)
SMILES:
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C(F)(F)F
Molecular Formula:
C17H10F9NO2
Molecular Weight:
431.25 g/mol
SR1078
CAS No.: 1246525-60-9
Cat. No.: VC0543767
Molecular Formula: C17H10F9NO2
Molecular Weight: 431.25 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Retinoic acid receptor-related orphan receptors α and γ (RORα and RORγ) have been demonstrated to play important roles in the regulation of metabolism, circadian rhythms, immune function, and tumorigenesis. SR 1078 is a selective agonist of RORα and RORγ that stimulates ROR transcriptional activity in HEK293 cell reporter assays at concentrations as low as 2 µM without effect at the related liver X receptors and farnesoid X receptors. At 5 µM, SR 1078 has been shown to stabilize p53 and to induce apoptosis in HepG2 cancer cells. SR-1078 is a selective agonist of RORα and RORγ that stimulates ROR transcriptional activity in HEK293 cell reporter assays at concentrations as low as 2 µM without effect at the related liver X receptors and farnesoid X receptors. SR1078 modulates the conformation of RORγ in a biochemical assay and activates RORα and RORγ driven transcription. SR1078 stimulates expression of endogenous ROR target genes in HepG2 cells that express both RORα and RORγ. SR1078 can be utilized as a chemical tool to probe the function of these receptors both in vitro and in vivo. |
|---|---|
| CAS No. | 1246525-60-9 |
| Molecular Formula | C17H10F9NO2 |
| Molecular Weight | 431.25 g/mol |
| IUPAC Name | N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C17H10F9NO2/c18-15(19,20)11-3-1-9(2-4-11)13(28)27-12-7-5-10(6-8-12)14(29,16(21,22)23)17(24,25)26/h1-8,29H,(H,27,28) |
| Standard InChI Key | DUXWIYXHHGNUJU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C(F)(F)F |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator